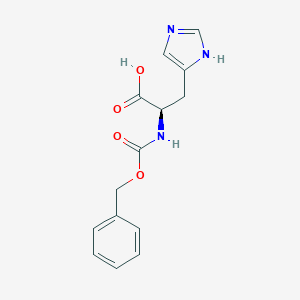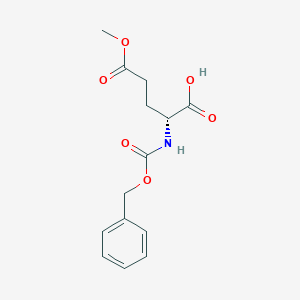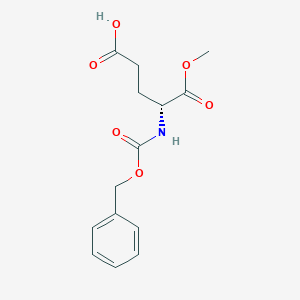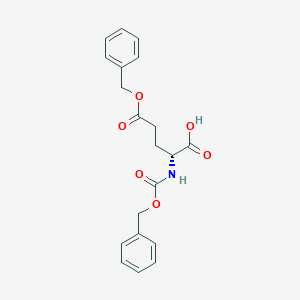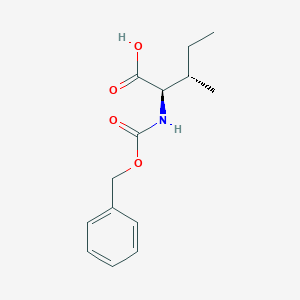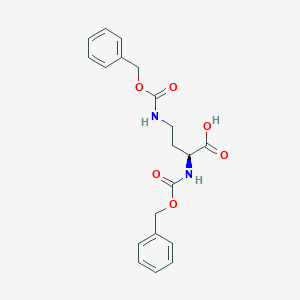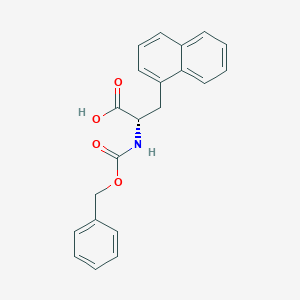
Z-1-Nal-OH
Overview
Description
Z-1-Nal-OH: , also known as (S)-2-((benzyloxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid, is a synthetic amino acid derivative. It is characterized by the presence of a naphthalene ring, which imparts unique chemical properties to the compound. This compound is often used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from L-1-Naphthylalanine and Benzyl Chloroformate:
Industrial Production Methods:
- Industrial production methods for Z-1-Nal-OH are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of larger reaction vessels, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Z-1-Nal-OH can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products:
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the benzyloxy group.
Substitution: Substituted derivatives where the benzyloxy group is replaced by other functional groups.
Scientific Research Applications
Chemistry:
- Z-1-Nal-OH is used in peptide synthesis as a building block for creating complex peptides and proteins.
Biology:
- It is utilized in the study of protein-protein interactions and enzyme-substrate interactions due to its unique structural properties.
Medicine:
- The compound has potential applications in drug development, particularly in designing peptide-based therapeutics.
Industry:
- This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
Molecular Targets and Pathways:
- Z-1-Nal-OH exerts its effects by interacting with specific enzymes and proteins. The naphthalene ring allows for strong hydrophobic interactions, which can influence the binding affinity and specificity of the compound towards its molecular targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Fmoc-1-Nal-OH: An alanine derivative used in peptide synthesis.
Z-D-1-Nal-OH: A similar compound with a different stereochemistry.
Uniqueness:
- Z-1-Nal-OH is unique due to its specific stereochemistry and the presence of the benzyloxycarbonyl protecting group, which makes it particularly useful in peptide synthesis. Its structural properties allow for specific interactions with enzymes and proteins, making it a valuable tool in biochemical research.
Properties
IUPAC Name |
(2S)-3-naphthalen-1-yl-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)19(22-21(25)26-14-15-7-2-1-3-8-15)13-17-11-6-10-16-9-4-5-12-18(16)17/h1-12,19H,13-14H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYQEAGTPQSPLT-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=CC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



